molecular formula C10H14N2O2 B13544665 1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid

1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid

Katalognummer: B13544665
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: UUOCMAPDDCPMCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid is a versatile small molecule scaffold used in various scientific research applications. This compound is known for its unique structure, which includes a pyrazole ring fused with a cyclopentane carboxylic acid group. The molecular formula is C10H14N2O2, and it has a molecular weight of 194.23 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux with a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzyme active sites. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it a versatile tool in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.

    1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Contains a trifluoromethyl group, which imparts different chemical properties.

    1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a boronic acid group, used in Suzuki coupling reactions

Uniqueness

1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid is unique due to its combination of a pyrazole ring with a cyclopentane carboxylic acid group. This structure provides a balance of rigidity and flexibility, making it suitable for various chemical modifications and applications. Its ability to undergo diverse chemical reactions and its potential in drug development highlight its significance in scientific research .

Eigenschaften

Molekularformel

C10H14N2O2

Molekulargewicht

194.23 g/mol

IUPAC-Name

1-(1-methylpyrazol-3-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-12-7-4-8(11-12)10(9(13)14)5-2-3-6-10/h4,7H,2-3,5-6H2,1H3,(H,13,14)

InChI-Schlüssel

UUOCMAPDDCPMCK-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC(=N1)C2(CCCC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.